Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-, (3-phenoxyphenyl)methyl ester, (1alpha,3beta(Z))-
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Overview
Description
(1S,3R)-2,2-Dimethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl)cyclopropanecarboxylic acid 3-phenoxybenzyl ester is a synthetic organic compound known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a cyclopropane ring, a trifluoromethyl group, and a phenoxybenzyl ester moiety. These structural features contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-2,2-Dimethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl)cyclopropanecarboxylic acid 3-phenoxybenzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring is formed through a cyclopropanation reaction, where a suitable alkene is treated with a diazo compound in the presence of a catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a halogen exchange reaction, where a chlorinated precursor is treated with a trifluoromethylating agent.
Esterification: The final step involves the esterification of the cyclopropanecarboxylic acid with 3-phenoxybenzyl alcohol under acidic conditions to yield the desired ester.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-2,2-Dimethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl)cyclopropanecarboxylic acid 3-phenoxybenzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the trifluoromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Sodium azide (NaN₃) or thiourea in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or methylated derivatives.
Substitution: Formation of azides, thiols, or amines.
Scientific Research Applications
(1S,3R)-2,2-Dimethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl)cyclopropanecarboxylic acid 3-phenoxybenzyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,3R)-2,2-Dimethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl)cyclopropanecarboxylic acid 3-phenoxybenzyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-2,2-Dimethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl)cyclopropanecarboxylic acid 3-phenoxybenzyl ester: A stereoisomer with similar chemical properties but different biological activity.
(1S,3R)-2,2-Dimethyl-3-(2-bromo-3,3,3-trifluoro-1-propenyl)cyclopropanecarboxylic acid 3-phenoxybenzyl ester: A brominated analog with distinct reactivity and applications.
(1S,3R)-2,2-Dimethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl)cyclopropanecarboxylic acid 3-(4-methoxyphenyl)benzyl ester: A methoxy-substituted derivative with altered chemical and biological properties.
Uniqueness
The uniqueness of (1S,3R)-2,2-Dimethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl)cyclopropanecarboxylic acid 3-phenoxybenzyl ester lies in its specific stereochemistry and the presence of both trifluoromethyl and phenoxybenzyl groups. These features contribute to its distinct reactivity, stability, and potential biological activity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
107794-42-3 |
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Molecular Formula |
C22H20ClF3O3 |
Molecular Weight |
424.8 g/mol |
IUPAC Name |
(3-phenoxyphenyl)methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H20ClF3O3/c1-21(2)17(12-18(23)22(24,25)26)19(21)20(27)28-13-14-7-6-10-16(11-14)29-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3/b18-12-/t17-,19+/m0/s1 |
InChI Key |
RTRBHVOKZNZJDH-RHSSXRTQSA-N |
Isomeric SMILES |
CC1([C@H]([C@@H]1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)/C=C(/C(F)(F)F)\Cl)C |
Canonical SMILES |
CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C |
Origin of Product |
United States |
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